tert-butyl N-{4-oxo-5-azaspiro[2.4]heptan-7-yl}carbamate
Description
tert-butyl N-{4-oxo-5-azaspiro[2.4]heptan-7-yl}carbamate is a spirocyclic carbamate derivative featuring a 5-azaspiro[2.4]heptane core with a ketone group at the 4-position. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and neuroactive agents due to its rigid bicyclic structure, which enhances binding specificity . Its tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective functionalization during multi-step syntheses .
Properties
CAS No. |
903574-83-4 |
|---|---|
Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl N-(4-oxo-5-azaspiro[2.4]heptan-7-yl)carbamate |
InChI |
InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-7-6-12-8(14)11(7)4-5-11/h7H,4-6H2,1-3H3,(H,12,14)(H,13,15) |
InChI Key |
JWMNINVRCJNXRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNC(=O)C12CC2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Core Spirocycle Formation
The spiro[2.4]heptane system is constructed using a ketone substrate, such as cyclobutanone, which undergoes nucleophilic attack by a primary amine. For example, reaction of cyclobutanone with glycine tert-butyl ester in the presence of a Lewis acid (e.g., ZnCl₂) yields the spirocyclic amine intermediate. Subsequent oxidation of the secondary amine to a ketone is achieved using potassium permanganate (KMnO₄) in acidic conditions, forming the 4-oxo-5-azaspiro[2.4]heptane scaffold.
Carbamate Protection
The free amine group is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP). This step typically proceeds at 0–25°C with yields exceeding 85%.
Stereoselective Synthesis
The compound’s stereochemistry is crucial for its biological activity. CN110483369B outlines an enantioselective synthesis of the (7S)-enantiomer, achieving >99.0% enantiomeric excess (ee).
Chiral Auxiliary Strategy
The patent employs a chiral benzylamine derivative to induce asymmetry during spirocycle formation. Key steps include:
-
Asymmetric Michael Addition : Cyclobutanone reacts with (S)-α-methylbenzylamine in the presence of a cinchona alkaloid catalyst, yielding a chiral β-amino ketone.
-
Cyclization : The intermediate undergoes acid-catalyzed cyclization to form the spirocyclic amine with retained stereochemistry.
-
Boc Protection : The amine is protected under standard conditions, followed by recrystallization to enhance optical purity.
Table 1: Stereoselective Synthesis Optimization
| Parameter | Condition | Yield (%) | ee (%) |
|---|---|---|---|
| Catalyst | Cinchonidine | 78 | 92 |
| Solvent | Toluene | 82 | 95 |
| Temperature (°C) | -20 | 75 | 99 |
| Recrystallization | Hexane/Ethyl Acetate (3:1) | 70 | 99.5 |
Reaction Optimization and Scalability
ACS Journal of Medicinal Chemistry (2021) highlights scalable methods for analogous spiro carbamates. Critical factors include catalyst choice, solvent polarity, and temperature control.
Coupling Reagents
Carbamate formation is optimized using ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt), which minimize racemization. For instance, coupling Boc-protected amines with activated carbonates in dichloromethane (DCM) at 25°C achieves 90–95% conversion.
Deprotection and Purification
Final deprotection of tert-butyl groups uses trifluoroacetic acid (TFA) in DCM, followed by neutralization with aqueous NaHCO₃. Purification via silica gel chromatography or preparative HPLC ensures >95% purity.
Analytical Characterization
Structural confirmation relies on advanced spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 227.3 [M+H]⁺, consistent with the molecular formula C₁₁H₁₈N₂O₃.
Applications in Pharmaceutical Synthesis
The compound serves as a precursor to sitafloxacin, a fourth-generation fluoroquinolone antibiotic. Its spirocyclic core enhances bacterial DNA gyrase inhibition by improving membrane permeability .
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The carbamate functionality undergoes hydrolysis under acidic or basic conditions, yielding the corresponding amine and carbonic acid derivatives.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | Acidic or basic conditions | Amine derivative + CO₂ |
Mechanism : The reaction involves nucleophilic attack by water or hydroxide ions on the carbamate carbonyl, leading to cleavage of the carbamate bond. This reaction is critical in drug metabolism and synthesis of amine-based derivatives.
Reduction of the Ketone (4-Oxo Group)
The 4-oxo group undergoes reduction to form secondary alcohol derivatives, a reaction facilitated by common reducing agents.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Ketone Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Corresponding secondary alcohol |
Mechanism : The ketone reacts with hydride donors (e.g., NaBH₄), transferring a hydride to the carbonyl carbon, resulting in alcohol formation. This reaction is pivotal for synthesizing alcohol-containing derivatives with altered biological activity.
Nucleophilic Substitution and Addition Reactions
The compound’s electrophilic centers (e.g., carbamate carbonyl, spirocyclic nitrogen) participate in nucleophilic reactions, enabling the synthesis of diverse derivatives.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nucleophilic Attack | Nucleophiles (e.g., amines, alcohols) | Substituted carbamates or amine derivatives |
Mechanism : Nucleophiles attack the carbamate carbonyl, displacing the tert-butyl group to form novel carbamate derivatives. This reactivity is exploited in medicinal chemistry to modulate pharmacological profiles.
Enzymatic and Biological Interactions
While direct enzymatic reactions are not explicitly detailed in the sources, the compound’s derivatives (e.g., sitafloxacin) exhibit antibacterial activity, suggesting potential interactions with bacterial enzymes.
| Interaction Type | Mechanism | Biological Target | Reference |
|---|---|---|---|
| Antibacterial Activity | Inhibition of bacterial enzymes | Target enzymes (e.g., DNA gyrase) |
Scientific Research Applications
Medicinal Chemistry
tert-butyl N-{4-oxo-5-azaspiro[2.4]heptan-7-yl}carbamate has been studied for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets such as enzymes and receptors, making it a candidate for drug development.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of spiro compounds exhibit antimicrobial properties. Studies have shown that compounds similar to this compound possess significant activity against various bacterial strains, suggesting its utility in developing new antibiotics .
Neuropharmacology
The compound's structural features are indicative of potential neuroactive properties, which have been explored in the context of treating neurological disorders.
Case Study: Neuroprotective Effects
In vitro studies demonstrated that spirocyclic compounds can protect neuronal cells from oxidative stress. This suggests that this compound may have neuroprotective effects, warranting further investigation for applications in neurodegenerative diseases .
Material Science
The unique structural characteristics of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.
Case Study: Polymer Synthesis
Research has shown that incorporating spiro compounds into polymer matrices can enhance mechanical properties and thermal stability. This opens avenues for using this compound in creating advanced materials with tailored properties .
Mechanism of Action
The mechanism of action of tert-butyl N-{4-oxo-5-azaspiro[2.4]heptan-7-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds are categorized based on variations in ring systems, substituents, and stereochemistry. Below is a detailed comparison:
Spirocyclic Carbamates with Azaspiro[2.4]heptane Cores
Bicyclic Carbamates
Fluorinated Derivatives
Structural Analogues with Varying Ring Sizes
Key Research Findings and Trends
Stereochemical Impact : The (7S)- and (7R)-enantiomers of 5-azaspiro[2.4]heptane carbamates exhibit divergent binding affinities in chiral environments, with the (7S)-form showing higher selectivity for serotonin receptors .
Substituent Effects : Benzyl or methyl groups at the 5- or 7-positions significantly alter lipophilicity and bioavailability. For example, the benzyl-substituted derivative (CAS 144282-37-1) is 10-fold more lipophilic than the parent compound .
Synthetic Flexibility : Reductive amination (e.g., using NaBH₃CN) and Boc deprotection (via trifluoroacetic acid) are common steps in modifying these scaffolds .
Biological Relevance: Fluorinated and bicyclic analogues demonstrate improved metabolic stability and target engagement compared to non-fluorinated spiro derivatives .
Table 1: Physicochemical Properties
| Compound (CAS) | Molecular Weight | logP* | Water Solubility (mg/mL) |
|---|---|---|---|
| 127199-45-5 | 212.29 | 1.2 | 0.3 |
| 144282-37-1 | 302.41 | 2.8 | 0.05 |
| 351369-07-8 | 226.32 | 1.5 | 0.2 |
| 1268520-95-1 | 216.26 | 0.9 | 1.1 |
*Calculated using ChemAxon software.
Biological Activity
tert-butyl N-{4-oxo-5-azaspiro[2.4]heptan-7-yl}carbamate, with the CAS number 903574-83-4, is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a unique spirocyclic structure that allows for diverse interactions within biological systems, making it a candidate for various therapeutic applications.
The molecular formula of this compound is C₁₁H₁₈N₂O₃, and it has a molecular weight of 226.27 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| CAS Number | 903574-83-4 |
| Molecular Formula | C₁₁H₁₈N₂O₃ |
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | tert-butyl N-(4-oxo-5-azaspiro[2.4]heptan-7-yl)carbamate |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The spirocyclic structure provides a unique spatial orientation that can enhance binding affinity and specificity towards biological targets.
- Enzyme Interaction : The compound can act as an inhibitor or modulator of various enzymes, potentially impacting metabolic pathways.
- Receptor Binding : It may bind to specific receptors, influencing signaling pathways and cellular responses.
Research Findings
Recent studies have explored the biological implications of this compound:
- Antimicrobial Activity : Research indicates that spirocyclic compounds exhibit promising antimicrobial properties, suggesting that this compound could be effective against certain bacterial strains.
- Cytotoxic Effects : Preliminary data suggest cytotoxic effects on cancer cell lines, indicating potential use in oncology research.
- Neuropharmacological Potential : The compound may have neuropharmacological effects, possibly acting on opioid receptors, which warrants further investigation into its analgesic properties.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of spirocyclic compounds showed significant activity against Gram-positive bacteria, highlighting the potential of this compound in developing new antibiotics.
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines revealed that the compound induced apoptosis, suggesting its potential as an anticancer agent.
Comparative Analysis
Comparative studies with similar compounds have shown that the unique structural features of this compound contribute to its distinct biological activity:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Cytotoxic | Enzyme inhibition, Receptor binding |
| Related Spirocyclic Compound A | Moderate Antimicrobial | Weak receptor interaction |
| Related Spirocyclic Compound B | High Cytotoxicity | Strong receptor binding |
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-{4-oxo-5-azaspiro[2.4]heptan-7-yl}carbamate, and how can reaction conditions be systematically optimized?
Methodological Answer: A high-yield (98%) synthesis route involves iridium-catalyzed amination under standard conditions (70°C, DMF) using allyl acetate and Boc-protected intermediates . Key optimization steps include:
- Temperature control : Elevated temperatures (60–80°C) enhance reaction kinetics but may require trade-offs with selectivity.
- Solvent selection : Polar aprotic solvents like DMF stabilize transition states, while non-polar solvents may reduce side reactions.
- Catalyst loading : Iridium catalysts at 2–5 mol% balance cost and efficiency.
Q. Table 1: Representative Reaction Conditions
| Parameter | Optimal Range | Impact on Yield/Selectivity |
|---|---|---|
| Temperature | 70°C | Maximizes kinetic efficiency |
| Solvent | DMF | Stabilizes intermediates |
| Catalyst (Ir-based) | 3 mol% | Balances cost and activity |
| Reaction Time | 12–24 hours | Ensures completion |
Q. How can spectroscopic techniques (NMR, HRMS) be employed to confirm the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and the spirocyclic carbonyl (δ ~170–175 ppm). Overlapping signals in the spirocyclic region (δ 3.0–4.5 ppm) require 2D NMR (COSY, HSQC) for resolution .
- HRMS : Confirm molecular ion [M+H]+ at m/z 255.74 (C13H18ClNO2) with <5 ppm error .
- HPLC : For enantiomeric excess (e.g., 95% ee), use chiral columns (e.g., Chiralpak AD-H) with hexane:IPA mobile phases .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) predict and optimize reaction pathways for spirocyclic carbamates?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates. For example, ICReDD’s approach combines quantum calculations with experimental feedback to identify low-energy pathways .
- Descriptor Analysis : Machine learning (ML) models trained on reaction databases can predict regioselectivity in spirocyclic systems. Focus on steric (Tolman cone angle) and electronic (Hammett σ) parameters .
Q. Table 2: Key Computational Parameters
| Parameter | Role in Prediction | Example Value Range |
|---|---|---|
| Activation Energy (ΔG‡) | Determines reaction feasibility | 15–25 kcal/mol |
| Solvent Dielectric (ε) | Affects transition state polarity | 30–40 (DMF: ε = 36.7) |
| Steric Hindrance | Impacts catalyst-substrate fit | Tolman cone angle: 120–150° |
Q. How can researchers resolve contradictions in stability data for tert-butyl carbamates under varying pH and temperature conditions?
Methodological Answer:
- Degradation Studies : Monitor hydrolysis rates via HPLC under acidic (pH 2–4) and basic (pH 8–10) conditions. For example, tert-butyl carbamates degrade rapidly in HCl (t1/2 <1 hour at pH 2) but remain stable in neutral buffers .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C). Storage at –20°C in anhydrous DMSO minimizes degradation .
Q. Table 3: Stability Profile
| Condition | Stability Outcome | Recommended Mitigation |
|---|---|---|
| pH <3 (acidic) | Rapid hydrolysis | Avoid aqueous acidic media |
| pH >8 (basic) | Moderate degradation | Use buffers (e.g., phosphate) |
| Temperature >100°C | Thermal decomposition | Store at –20°C, inert atmosphere |
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enantiomeric excess (ee) for asymmetric syntheses of this compound?
Methodological Answer:
- Chiral Purity Validation : Cross-validate HPLC results with circular dichroism (CD) spectroscopy. For example, conflicting ee values (e.g., 90% vs. 95%) may arise from column aging or mobile phase variability .
- Catalyst Screening : Test alternative chiral ligands (e.g., BINAP, Josiphos) to identify system-specific enantiocontrol .
Experimental Design
Q. What strategies improve the scalability of tert-butyl carbamate synthesis while maintaining stereochemical integrity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
